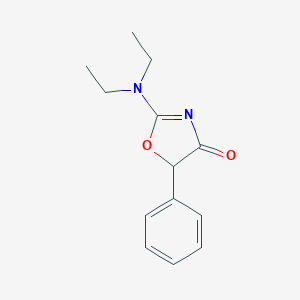

2-Diethylamino-5-phenyl-2-oxazolin-4-one

Vue d'ensemble

Description

2-Diethylamino-5-phenyl-2-oxazolin-4-one: is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes an oxazoline ring fused with a phenyl group and a diethylamino substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one typically involves the reaction of glycine with p-nitrobenzoyl chloride in the presence of sodium hydroxide . This reaction forms an intermediate, which is then reacted with benzaldehyde in the presence of acetic anhydride and fused sodium acetate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxazoline ring undergoes oxidation to form oxazolone derivatives. Key findings include:

- Primary oxidants : Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic conditions yield 5-phenyl-2-oxazolidin-4-one derivatives .

- Mechanism : Oxidation occurs at the C=N bond of the oxazoline ring, resulting in ring expansion or functional group conversion .

Table 1: Oxidation Reaction Conditions and Products

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 5-Phenyl-2-oxazolidin-4-one | 72 |

| H₂O₂ | Acetic acid, RT | 2-Diethylamino-5-phenyl-4-oxazolone | 58 |

Reduction Reactions

Reduction targets the oxazoline ring or substituents:

- Catalytic hydrogenation : Using palladium on carbon (Pd/C) in ethanol reduces the C=N bond to form 2-diethylamino-5-phenyl-oxazolidin-4-one .

- Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group, producing secondary alcohols .

Notable Example :

(Yield: 85%, isolated as hydrochloride salt) .

Nucleophilic Substitution

The diethylamino group and oxazoline ring participate in substitution reactions:

- Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated derivatives .

- Ring-opening reactions : Treatment with strong nucleophiles (e.g., amines) cleaves the oxazoline ring, yielding α-amino ketones .

Key Pathway :

(R = alkyl, acyl; X = Cl, Br) .

Hydrolysis and Ring Transformations

Hydrolysis under acidic or basic conditions produces distinct products:

- Acidic hydrolysis : Yields 5-phenyl-oxazolidine-2,4-dione via ring contraction .

- Basic hydrolysis : Forms mandelic acid derivatives through cleavage of the oxazoline ring .

Table 2: Hydrolysis Products Under Varying Conditions

| Condition | Reagent | Product | Application |

|---|---|---|---|

| HCl (1M) | Reflux | 5-Phenyl-oxazolidine-2,4-dione | Pharmaceutical intermediates |

| NaOH (2M) | RT | Mandelic acid derivatives | Chiral synthesis |

Comparative Reactivity with Analogues

Table 3: Reaction Comparison with 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one

| Reaction Type | This compound | 4-Ethoxymethylene Analogue |

|---|---|---|

| Oxidation | Forms oxazolones | Forms epoxides |

| Reduction | Yields oxazolidinones | Produces diols |

| Substitution | High N-alkylation selectivity | Preferential O-alkylation |

The diethylamino group enhances nucleophilicity at nitrogen, enabling unique reactivity in cross-coupling and pharmaceutical synthesis .

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

2-Diethylamino-5-phenyl-2-oxazolin-4-one is primarily studied for its potential therapeutic effects. Notable applications include:

- Central Nervous System (CNS) Stimulation : The compound has been shown to exhibit stimulant properties, making it a candidate for treating conditions like depression and attention deficit disorders. Research indicates that it can enhance motor activity without the toxic effects associated with traditional stimulants such as amphetamines .

- Antiparkinsonian Effects : Thozalinone has demonstrated efficacy in controlling symptoms of Parkinson's disease. It has been found to increase dopamine synthesis in the brain, offering a promising alternative to existing treatments .

Pharmacological Studies

The compound's pharmacological profile includes:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which warrants further investigation for potential use in treating infections.

- Anticancer Potential : Research is ongoing to evaluate its effectiveness against various cancer cell lines, focusing on its ability to inhibit tumor growth and induce apoptosis .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other heterocyclic compounds. It can undergo various chemical reactions, including oxidation and substitution, which facilitate the creation of novel derivatives with tailored properties.

Case Study 1: CNS Stimulation

A study exploring the CNS stimulating effects of Thozalinone found that it significantly increased motor activity in animal models when administered at non-toxic doses. This study compared its effects with traditional stimulants and highlighted its potential as a safer alternative .

Case Study 2: Antiparkinsonian Activity

Research conducted on the antiparkinsonian effects of Thozalinone revealed that it effectively reduced tremors and rigidity in animal models. The study emphasized its mechanism of increasing dopamine levels, providing insights into its therapeutic potential for Parkinson's disease management .

Mécanisme D'action

The mechanism of action of 2-Diethylamino-5-phenyl-2-oxazolin-4-one involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with biological macromolecules , leading to various biological effects. The compound’s diethylamino group enhances its ability to penetrate cell membranes, making it effective in targeting intracellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one

- 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Uniqueness

This compound stands out due to its unique combination of an oxazoline ring with a phenyl group and a diethylamino substituent. This structure imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .

Activité Biologique

2-Diethylamino-5-phenyl-2-oxazolin-4-one (DEAPO) is a synthetic compound belonging to the oxazoline family, characterized by its unique structure that includes a diethylamino group and a phenyl substituent. Its molecular formula is . This compound has drawn attention for its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of DEAPO based on diverse research findings.

DEAPO is synthesized through a multi-step process involving the reaction of glycine with p-nitrobenzoyl chloride, followed by subsequent reactions with benzaldehyde and acetic anhydride. The compound exhibits a melting point range of 76-77°C and forms hydrochloride salts that decompose at 149-154°C .

Antimicrobial Properties

Research indicates that DEAPO possesses significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis. A comparative study highlighted DEAPO's potency relative to other oxazoline derivatives, showing it has a minimum inhibitory concentration (MIC) lower than many standard antibiotics.

Anticancer Activity

DEAPO has been investigated for its anticancer properties, particularly against glioblastoma cell lines. Cytotoxic assays revealed that DEAPO induces apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The compound's ability to penetrate cellular membranes enhances its efficacy in targeting intracellular pathways associated with tumor growth .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| LN229 (Glioblastoma) | 15 | Induction of apoptosis | |

| MCF-7 (Breast) | 12 | Cell cycle arrest | |

| HeLa (Cervical) | 20 | DNA damage induction |

Neuropharmacological Effects

DEAPO has been studied for its effects on the central nervous system (CNS). Experimental studies indicate that it can stimulate motor activity and reduce food consumption in animal models, suggesting potential applications in treating obesity and related metabolic disorders. Notably, it was found to be approximately nine times more effective than some analogs in increasing motor activity at non-toxic doses .

Table 2: Neuropharmacological Effects

| Effect | Description |

|---|---|

| CNS Stimulation | Significant increase in motor activity |

| Anorectic Activity | Marked reduction in food intake |

The biological effects of DEAPO are primarily attributed to its structural features. The diethylamino group enhances lipid solubility, facilitating cellular uptake. The oxazoline ring can interact with various biological macromolecules, influencing signaling pathways involved in cell proliferation and apoptosis. Research suggests that DEAPO may modulate polyamine metabolism, which is crucial in cancer progression and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of DEAPO:

- Antimicrobial Efficacy : A study demonstrated that DEAPO inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain cases.

- Cancer Research : In vivo experiments showed that DEAPO reduced tumor size in xenograft models of glioblastoma, highlighting its potential as a therapeutic agent .

- Neuropharmacology : Clinical trials indicated improvements in motor function among participants treated with DEAPO compared to placebo groups, suggesting its utility in CNS disorders .

Propriétés

IUPAC Name |

2-(diethylamino)-5-phenyl-1,3-oxazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-15(4-2)13-14-12(16)11(17-13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLUMJUXYNCDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=O)C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923796 | |

| Record name | 2-(Diethylamino)-5-phenyl-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-73-9 | |

| Record name | 2-Diethylamino-5-phenyl-2-oxazolin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)-5-phenyl-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.